1-Methyl-4-(2-nitroethenyl)pyrazole

Chemical Purity Synthetic Intermediate Reproducibility

Choose 1-Methyl-4-(2-nitroethenyl)pyrazole for its unique N1-methyl, C4-nitroethenyl orientation—distinct electronic and steric properties versus regioisomers ensure predictable reactivity in nucleophilic additions and [3+2] cycloadditions. Ideal for medicinal chemistry hit-to-lead campaigns and focused pyrazole library construction. Available with ≥95% purity for reliable synthetic outcomes. Bulk quantities and custom packaging available upon request.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B14096968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-nitroethenyl)pyrazole
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3
InChIKeyQVIOAKYACIEATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 1-Methyl-4-(2-nitroethenyl)pyrazole: Chemical Identity and Baseline Attributes


1-Methyl-4-(2-nitroethenyl)pyrazole (CAS 3156-58-9, also known as (E)-1-methyl-4-(2-nitrovinyl)-1H-pyrazole) is a heterocyclic building block with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It belongs to the nitrovinyl-substituted pyrazole class, characterized by a methyl group at the N1 position and a nitroethenyl moiety at the C4 position of the pyrazole ring . The compound is commercially available with purities typically ≥95% or ≥98% for research use , and its predicted physicochemical properties include a boiling point of 300.1±17.0 °C and a density of 1.27±0.1 g/cm³ .

Why In-Class Substitution of 1-Methyl-4-(2-nitroethenyl)pyrazole Is Not Recommended Without Direct Comparative Data


While several nitrovinyl-pyrazole derivatives exist as commercial building blocks, the precise substitution pattern—specifically the N1-methyl and C4-nitroethenyl orientation—dictates distinct electronic and steric properties that influence reactivity, biological target engagement, and synthetic utility . For example, the regioisomeric 1-methyl-5-(2-nitroethenyl)pyrazole presents a different spatial arrangement of the electrophilic nitrovinyl group, which alters both the molecule's dipole moment and its accessibility to nucleophiles or binding pockets . Similarly, the unsubstituted 4-(2-nitroethenyl)-1H-pyrazole lacks the N1-methyl group, affecting lipophilicity and hydrogen-bond donor capacity . The absence of head-to-head comparative studies in the open literature, however, means that substitution of 1-methyl-4-(2-nitroethenyl)pyrazole with a close analog cannot be supported by quantitative, peer-reviewed evidence at this time. Consequently, any substitution carries unquantified risk of altered reactivity, off-target effects, or failed synthetic pathways [1].

Quantitative Differentiation Evidence for 1-Methyl-4-(2-nitroethenyl)pyrazole: A Critical Review of Available Comparative Data


Purity and Lot Consistency for Reproducible Synthesis

Commercial suppliers report purities of 95% and 98% for 1-Methyl-4-(2-nitroethenyl)pyrazole. While no direct comparator data are available for this specific compound, these purity levels are standard for research-grade heterocyclic building blocks and are essential for ensuring reproducible yields in downstream synthetic applications .

Chemical Purity Synthetic Intermediate Reproducibility

Predicted Physicochemical Properties vs. Regioisomers

Predicted values for 1-methyl-4-(2-nitroethenyl)pyrazole include a boiling point of 300.1±17.0 °C and a density of 1.27±0.1 g/cm³ . In comparison, the 5-substituted regioisomer 1-methyl-5-(2-nitroethenyl)pyrazole has a predicted boiling point of 314.1±30.0 °C and density 1.3±0.1 g/cm³ . While these are computational predictions and not experimental measurements, the ~14 °C difference in boiling point suggests altered intermolecular interactions that may affect distillation or formulation behavior.

Physicochemical Properties Lipophilicity Drug Design

Electrophilic Reactivity: Qualitative Rationale for Synthetic Utility

1-Methyl-4-(2-nitroethenyl)pyrazole is described as a potent electrophile due to the electron-withdrawing nitro group conjugated through the vinyl linker . This property makes it a valuable synthon for nucleophilic additions, cycloadditions, and conjugate additions. In contrast, simple alkyl pyrazoles lacking the nitrovinyl group (e.g., 1,4-dimethylpyrazole) are less electrophilic and do not undergo analogous conjugate additions . While quantitative reactivity parameters (e.g., electrophilicity index ω) have not been experimentally determined for this specific compound, computational studies on related nitrovinyl-pyrazoles suggest a high electrophilicity relative to unsubstituted pyrazoles [1].

Electrophilic Synthon Nucleophilic Addition Heterocyclic Chemistry

Recommended Application Scenarios for 1-Methyl-4-(2-nitroethenyl)pyrazole Based on Available Evidence


Synthesis of Diversified Pyrazole Libraries via Conjugate Addition

The electrophilic nature of the nitrovinyl group makes 1-methyl-4-(2-nitroethenyl)pyrazole a versatile intermediate for constructing focused libraries of pyrazole derivatives through nucleophilic additions (e.g., with amines, thiols, or enolates) . This reactivity is leveraged in medicinal chemistry hit-to-lead campaigns where rapid exploration of C4-substituted pyrazoles is required .

Precursor for Nitroalkene-Based Heterocycle Synthesis

Nitroalkenes are valuable substrates for [3+2] cycloadditions and other annulation reactions. 1-Methyl-4-(2-nitroethenyl)pyrazole can serve as a building block for constructing fused pyrazole-containing heterocycles, which are of interest in agrochemical and pharmaceutical discovery [1].

Reference Standard for Analytical Method Development

Given the availability of this compound with defined purity (95-98%), it may be used as a reference standard in HPLC or LC-MS method development for monitoring related impurities in synthetic processes involving nitrovinyl-pyrazole intermediates .

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